5-Hydroxy Fluvastatin-d7 (sodium)
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Overview
Description
5-Hydroxy Fluvastatin-d7 (sodium) is a deuterium-labeled derivative of Fluvastatin, a synthetic HMG-CoA reductase inhibitor used to lower lipid levels and reduce the risk of cardiovascular diseases . This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Fluvastatin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy Fluvastatin-d7 (sodium) involves a multi-step process starting from aniline and [2H6] 2-bromopropane . The synthesis includes several key steps such as:
Formation of the indole ring: This involves the reaction of aniline with other reagents to form the indole structure.
Introduction of the deuterium label: This is achieved by using [2H6] 2-bromopropane.
Hydroxylation: The final step involves the hydroxylation of the indole ring to form 5-Hydroxy Fluvastatin-d7 (sodium).
Industrial Production Methods
Industrial production methods for 5-Hydroxy Fluvastatin-d7 (sodium) are not well-documented in the public domain. the synthesis likely follows similar steps as the laboratory synthesis but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy Fluvastatin-d7 (sodium) undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols.
Substitution: The fluorophenyl group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of 5-Hydroxy Fluvastatin-d7 (sodium).
Scientific Research Applications
5-Hydroxy Fluvastatin-d7 (sodium) is used extensively in scientific research, particularly in the fields of:
Chemistry: To study the chemical properties and reactions of Fluvastatin derivatives.
Biology: To investigate the metabolic pathways and biological effects of Fluvastatin.
Medicine: To understand the pharmacokinetics and pharmacodynamics of Fluvastatin in the human body.
Industry: To develop and optimize Fluvastatin formulations and delivery methods.
Mechanism of Action
5-Hydroxy Fluvastatin-d7 (sodium) exerts its effects by inhibiting the hepatic enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, the compound reduces cholesterol levels in the body. The molecular targets and pathways involved include the HMG-CoA reductase enzyme and the cholesterol biosynthesis pathway .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Hydroxy Fluvastatin-d7 (sodium) include:
Fluvastatin: The parent compound, used to lower cholesterol levels.
6-Hydroxy Fluvastatin: Another hydroxylated derivative of Fluvastatin.
N-desisopropyl Fluvastatin: A metabolite of Fluvastatin formed by N-dealkylation.
Uniqueness
5-Hydroxy Fluvastatin-d7 (sodium) is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct mass difference, making it easier to track the compound in biological systems using mass spectrometry .
Properties
Molecular Formula |
C24H25FNNaO5 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
sodium;(E,3S,5R)-7-[3-(4-fluorophenyl)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-5-hydroxyindol-2-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C24H26FNO5.Na/c1-14(2)26-21-9-7-18(28)12-20(21)24(15-3-5-16(25)6-4-15)22(26)10-8-17(27)11-19(29)13-23(30)31;/h3-10,12,14,17,19,27-29H,11,13H2,1-2H3,(H,30,31);/q;+1/p-1/b10-8+;/t17-,19-;/m0./s1/i1D3,2D3,14D; |
InChI Key |
MHHBOCPYDHYTEO-WXZDWTOISA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N1C2=C(C=C(C=C2)O)C(=C1/C=C/[C@@H](C[C@@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)O)C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] |
Origin of Product |
United States |
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